3,6-Phenanthrenediamine
Description
Structure
3D Structure
Properties
CAS No. |
17918-56-8 |
|---|---|
Molecular Formula |
C14H12N2 |
Molecular Weight |
208.264 |
IUPAC Name |
phenanthrene-3,6-diamine |
InChI |
InChI=1S/C14H12N2/c15-11-5-3-9-1-2-10-4-6-12(16)8-14(10)13(9)7-11/h1-8H,15-16H2 |
InChI Key |
LJUVBDJNJVYNNW-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C(C=C2)N)C3=C1C=CC(=C3)N |
Synonyms |
3,6-Phenanthrenediamine |
Origin of Product |
United States |
Synthetic Methodologies for 3,6 Phenanthrenediamine and Its Functionalized Analogues
Established Synthetic Routes to the 3,6-Phenanthrenediamine Core
The primary established route to this compound involves the synthesis of a dinitro-phenanthrene intermediate, which is subsequently reduced to the target diamine. This pathway has been refined over the years to improve accessibility and purity.
Multi-step Synthesis via Nitro-Precursors
The most well-documented synthesis of the key intermediate, 3,6-dinitrophenanthrene (B33633), is a multi-step sequence based on the work of Bacon and Lindsay. researchgate.netbeilstein-journals.org This route begins with commercially available starting materials and proceeds through several transformations. A notable advantage of this synthetic sequence is that it requires only a single chromatographic purification step, with most intermediates being purified by simple filtration or recrystallization. researchgate.netd-nb.info
The synthesis commences with 2-amino-4-nitrobenzoic acid, which undergoes a Sandmeyer reaction—diazotization followed by treatment with potassium iodide—to produce 2-iodo-4-nitrobenzoic acid. researchgate.netmdpi.com The carboxylic acid is then reduced to the corresponding alcohol, (2-iodo-4-nitrophenyl)methanol, using a reducing agent like diborane, which can be generated in situ from sodium borohydride (B1222165) and iodine. mdpi.com Subsequent oxidation of the alcohol with an oxidizing agent such as manganese dioxide yields the aldehyde, 2-iodo-4-nitrobenzaldehyde. mdpi.com An Ullmann coupling of this aldehyde, typically using copper in refluxing DMF, affords the biphenyl (B1667301) precursor, 5,5′-dinitro-[1,1′-biphenyl]-2,2′-dicarbaldehyde. researchgate.netmdpi.com The final step to form the phenanthrene (B1679779) ring system is a reductive cyclization of the dialdehyde (B1249045) using hydrazine (B178648) hydrate (B1144303) in refluxing glacial acetic acid, which yields the desired 3,6-dinitrophenanthrene. researchgate.netmdpi.com
Table 1: Key Steps in the Synthesis of 3,6-Dinitrophenanthrene A representative multi-step synthesis based on established literature.
| Step | Starting Material | Key Reagents | Product | Purpose | Citation |
|---|---|---|---|---|---|
| 1 | 2-Amino-4-nitrobenzoic acid | H₂SO₄, NaNO₂, KI | 2-Iodo-4-nitrobenzoic acid | Diazotization and Iodination | researchgate.netmdpi.com |
| 2 | 2-Iodo-4-nitrobenzoic acid | NaBH₄, I₂ | (2-Iodo-4-nitrophenyl)methanol | Carboxylic Acid Reduction | mdpi.com |
| 3 | (2-Iodo-4-nitrophenyl)methanol | MnO₂ | 2-Iodo-4-nitrobenzaldehyde | Alcohol Oxidation | mdpi.com |
| 4 | 2-Iodo-4-nitrobenzaldehyde | Copper, DMF | 5,5′-Dinitro-[1,1′-biphenyl]-2,2′-dicarbaldehyde | Ullmann Coupling | researchgate.netmdpi.com |
Reduction Strategies for Dinitro-Phenanthrene Intermediates
The conversion of 3,6-dinitrophenanthrene to 3,6-diaminophenanthrene is a critical final step. The stability of the resulting diamine is a significant challenge, as it is prone to decomposition. researchgate.net This instability necessitates the careful selection of reduction methods.
Initial attempts using mild reduction conditions, such as hydrazine hydrate with a palladium on carbon catalyst (Pd/C) or sodium borohydride with nickel(II) chloride, resulted in the formation of significant amounts of decomposition products, even with short reaction times. researchgate.net A more effective method was found to be the use of iron powder with ammonium (B1175870) chloride in a refluxing mixture of ethanol (B145695) and water. researchgate.netencyclopedia.pub This method provided the desired 3,6-diaminophenanthrene with minimal decomposition and allowed for a straightforward and rapid workup. researchgate.net
Table 2: Comparison of Reduction Methods for 3,6-Dinitrophenanthrene
| Reagent System | Conditions | Outcome | Citation |
|---|---|---|---|
| NH₂NH₂·H₂O, Pd/C | - | Significant decomposition | researchgate.net |
| NaBH₄, NiCl₂ | - | Significant decomposition | researchgate.net |
Optimization of Reaction Conditions for Improved Yield and Purity
Optimization of the synthesis is crucial for obtaining this compound in high yield and purity. Given the instability of the final product, which can cause solutions to turn from transparent to opaque black within hours, it is often used immediately in subsequent reactions without long-term storage. researchgate.net The successful use of iron and ammonium chloride for the reduction step represents a key optimization, providing a 70% yield with an easy workup. researchgate.net
Development of Novel and Green Synthetic Approaches
In line with the principles of green chemistry, which aim to reduce waste and energy consumption, research is moving towards more sustainable synthetic methods. mlsu.ac.innih.gov This includes the development of catalytic transformations and the use of enabling technologies like microwave irradiation and flow chemistry.
Catalytic Transformations in this compound Synthesis
Catalytic methods offer a powerful route to functionalized analogues of this compound. One prominent example is the use of the Buchwald-Hartwig cross-coupling reaction. mdpi.com This palladium-catalyzed amination was employed to synthesize 3,6-diamino-9,10-dihexoxyphenanthrene, a key building block for macrocyclic receptors. The synthesis started from 3,6-dibromo-9,10-dihexoxyphenanthrene and coupled it with benzophenone (B1666685) imine, followed by acid hydrolysis to yield the diamine. mdpi.com While this specific route involved some challenging purification steps, it demonstrates the utility of modern catalytic methods for introducing amino groups onto the phenanthrene core, enabling the creation of complex functionalized derivatives.
Microwave-Assisted and Flow Chemistry Protocols
While specific literature on the application of microwave and flow chemistry to the synthesis of this compound is not yet widespread, these technologies offer significant potential to improve upon established batch processes.
Microwave-assisted synthesis is known to dramatically reduce reaction times and often increase yields in organic synthesis. beilstein-journals.orgcem.com For instance, microwave irradiation has been successfully used in the nitration of the related 9,10-dihydrophenanthrene (B48381) system and is a well-established technique for the rapid reduction of aromatic nitro groups to amines. encyclopedia.pubcem.com Applying microwave heating to the cyclization of the dicarbaldehyde precursor or the reduction of 3,6-dinitrophenanthrene could substantially shorten the required 4- to 12-hour reaction times, leading to a more energy-efficient and high-throughput process. researchgate.net
Flow chemistry , or continuous-flow synthesis, provides enhanced control over reaction parameters, improves safety, and facilitates scaling up. beilstein-journals.orgwuxiapptec.com The multi-step synthesis of this compound involves highly exothermic nitration reactions and the use of potentially hazardous intermediates, making it an ideal candidate for adaptation to a flow process. europa.euresearchgate.net Performing these steps in a flow reactor would allow for superior heat management, minimizing the risk of runaway reactions and improving the reproducibility and safety of the synthesis. wuxiapptec.comeuropa.eu The ability to "telescope" multiple reaction steps into a single continuous sequence without isolating intermediates could further streamline the production of this valuable compound. wuxiapptec.com
Sustainable Methodologies for Phenanthrenediamine Production
The traditional synthesis of this compound typically involves the dinitration of phenanthrene followed by the reduction of the resulting 3,6-dinitrophenanthrene. Green chemistry principles can be applied to mitigate the environmental impact of this process. Current time information in Vanderburgh County, US.rsc.org These principles advocate for the prevention of waste, maximization of atom economy, use of less hazardous chemicals, and improved energy efficiency. rsc.org
Sustainable approaches focus on optimizing the two main stages of the synthesis: nitration and reduction.
Nitration: Conventional nitration uses a hazardous mixture of concentrated nitric and sulfuric acids. Greener alternatives aim to reduce or eliminate the use of strong acids. Heterogeneous nitration of polycyclic aromatic hydrocarbons (PAHs) using N2O5 or reactions on solid supports can be explored. nih.gov The presence of gaseous nitric acid can enhance the nitration of PAHs adsorbed on particles. rsc.org The goal is to find catalysts and reaction conditions that offer high selectivity for the desired 3,6-isomer while minimizing the production of acidic waste streams and other nitrated byproducts. rsc.orgacs.org
Reduction: The reduction of the dinitro intermediate to the diamine is often performed using methods like metal-acid systems (e.g., tin or iron in hydrochloric acid) or catalytic hydrogenation. A more sustainable method involves the use of iron powder in the presence of ammonium chloride in an ethanol/water mixture. mdpi.com This method avoids the use of strong acids and heavy metals that pose significant disposal challenges. Catalytic transfer hydrogenation, using a hydrogen donor like formic acid or hydrazine in the presence of a catalyst (e.g., Palladium on carbon), also represents a greener alternative to high-pressure hydrogenation or stoichiometric metal reductants.
Furthermore, implementing continuous flow chemistry for both nitration and reduction steps can offer significant sustainability advantages. Flow reactors allow for precise control over reaction parameters, improved heat management for highly exothermic reactions like nitration, enhanced safety, and can lead to higher yields and purity, thereby reducing downstream processing and waste generation.
| Synthetic Step | Traditional Method | Sustainable Alternative | Key Green Chemistry Principle(s) |
| Nitration | Concentrated H₂SO₄/HNO₃ | Heterogeneous nitration (e.g., using solid acids or N₂O₅); Flow chemistry | Prevention of waste, Use of less hazardous reagents, Energy efficiency rsc.org |
| Reduction | Sn/HCl or Fe/HCl | Catalytic hydrogenation; Iron powder/NH₄Cl in EtOH/H₂O | Use of catalytic reagents, Safer solvents and auxiliaries rsc.orgmdpi.com |
Synthesis of Regioisomerically Pure this compound Derivatives
The creation of functionalized analogues of this compound with specific substitution patterns is crucial for tuning its chemical and physical properties. This requires precise control over the reaction sites, a field known as regioselective synthesis. nih.govfrontiersin.org Achieving regioisomeric purity is often challenging but essential, as different isomers can exhibit vastly different properties. nih.gov
Strategies for Selective Functionalization of Amine Centers
With two nucleophilic amine groups, this compound can react at one or both sites. Selective functionalization to produce mono-substituted or unsymmetrically di-substituted derivatives requires a carefully planned protecting group strategy. academie-sciences.fracs.org
Protecting groups are chemical moieties that temporarily mask a reactive functional group, preventing it from participating in a reaction. acs.org To differentiate between the two amine groups in this compound, an orthogonal protection strategy is ideal. acs.orggoogle.com This involves using two different protecting groups that can be removed under distinct conditions, allowing for the selective deprotection and subsequent functionalization of one amine group while the other remains protected. acs.org
Common amine protecting groups include:
Boc (tert-butyloxycarbonyl): Attached using Boc-anhydride and removed under acidic conditions (e.g., trifluoroacetic acid).
Fmoc (9-fluorenylmethyloxycarbonyl): Attached using Fmoc-Cl or Fmoc-OSu and removed under basic conditions (e.g., piperidine). google.com
Acyl groups (e.g., Acetyl): While robust, their removal often requires harsh acidic or basic conditions. Milder, more selective methods for N-deacetylation are being developed. scribd.com
By protecting one amine with an acid-labile group like Boc and the other with a base-labile group like Fmoc, each site can be addressed independently, enabling the synthesis of complex, unsymmetrical derivatives. The choice of protecting group must also consider its stability to the conditions required for subsequent reactions on the phenanthrene core. academie-sciences.fr
| Protecting Group | Abbreviation | Typical Cleavage Condition | Orthogonal Partner Example |
| tert-Butoxycarbonyl | Boc | Acidic (e.g., TFA) | Fmoc |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Basic (e.g., Piperidine) | Boc |
| Benzyl | Bn | Catalytic Hydrogenation | Boc, Fmoc |
| 2,2,2-Trichloroethoxycarbonyl | Troc | Reductive (e.g., Zn/Acetic Acid) | Boc, Fmoc |
Methods for Substituent Introduction on the Phenanthrene Core
Introducing substituents onto the aromatic backbone of this compound is governed by the principles of electrophilic aromatic substitution. The existing amino groups are powerful activating, ortho-, para-directing groups. rsc.org This means they increase the electron density of the phenanthrene ring system and direct incoming electrophiles to specific positions.
In phenanthrene itself, electrophilic attack preferentially occurs at the C9 and C10 positions. researchgate.netgoogle.com However, the strong activating effect of the amino groups at C3 and C6 will direct substitution to the positions ortho and para relative to them. The potential sites for electrophilic attack are therefore C2, C4, C5, and C7. Steric hindrance between incoming groups and the existing structure will also play a role in determining the final product distribution.
A key challenge is achieving selective substitution at a specific position. A literature procedure for a related compound, 9,10-dimethoxyphenanthrene, demonstrates the power of activating groups. orgsyn.org Friedel-Crafts acylation of this compound with acetyl chloride and aluminum chloride results in selective di-substitution at the 3 and 6 positions, driven by the strong directing effect of the methoxy (B1213986) groups (which are electronically similar to amino groups). orgsyn.org This precedent suggests that direct electrophilic substitution on the 3,6-diaminophenanthrene core is a viable strategy for introducing further functionality.
Common electrophilic substitution reactions that can be applied include:
Halogenation: Introduction of bromine or chlorine using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Nitration: Introduction of a nitro group, which can subsequently be reduced to another amine, creating a tri- or tetra-aminophenanthrene derivative.
Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups.
Scalability Considerations in this compound Synthesis
Translating a laboratory-scale synthesis to an industrial production process presents numerous challenges. Key considerations for the scalability of this compound synthesis include process optimization, reactor design, and purification.
The multi-step nature of the synthesis, starting from phenanthrene, requires careful optimization of each reaction to maximize yield and minimize impurities, as purification of intermediates can be costly and time-consuming on a large scale. acs.org Methodologies like Design of Experiments (DoE) are industrial standards for efficiently optimizing reaction parameters such as temperature, concentration, and catalyst loading to improve yield and product purity. acs.org
For highly exothermic and potentially hazardous reactions like nitration, transitioning from traditional batch reactors to continuous flow reactors can offer significant advantages in safety and consistency. Flow chemistry allows for superior heat and mass transfer, precise control over reaction times, and can lead to higher throughput in a smaller footprint. Some phenanthrene derivatives are noted to be accessible on a large scale, suggesting that robust industrial processes for this class of compounds are feasible. google.com
Purification is a major hurdle in large-scale production. While laboratory syntheses may rely on chromatography, this is often not economically viable for industrial quantities. mdpi.com Developing a process that yields a crude product of high enough purity to be purified by crystallization or simple extraction is critical. The solubility of phenanthrene derivatives can be a limiting factor, and process optimization should aim to produce a final product that can be easily isolated. google.com
Advanced Spectroscopic and Structural Elucidation of 3,6 Phenanthrenediamine Systems
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 3,6-Phenanthrenediamine. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule. mdpi.com
Two-dimensional (2D) NMR techniques are crucial for assembling the molecular structure by correlating different nuclei through bonds or through space. ucl.ac.uk For a molecule like this compound, these experiments overcome the potential for signal overlap in the aromatic region of the 1D spectrum and confirm the substitution pattern.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. qorganica.es For this compound, a COSY spectrum would show cross-peaks connecting H-1 with H-2, and H-4 with H-5, confirming their ortho-relationship on the terminal rings. Similarly, a correlation between H-7 and H-8 would be expected.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms. measurlabs.com An HSQC spectrum would definitively assign each proton signal to its corresponding carbon in the phenanthrene (B1679779) backbone, for example, linking the signal for H-1 to C-1, H-2 to C-2, and so on. This is essential for the unambiguous assignment of the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over two or three bonds. measurlabs.com This is particularly powerful for identifying quaternary (non-protonated) carbons and piecing together the carbon skeleton. For instance, the proton at H-5 would show a correlation to the carbon at C-3, confirming the position of the amino group.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. ucl.ac.ukic.ac.uk For a rigid planar molecule like this compound, NOESY can confirm the expected spatial proximities, such as between H-4 and H-5, reinforcing the structural assignment.
The following table outlines the expected correlations for assigning the structure of this compound using 2D NMR.
| Technique | Correlated Nuclei | Purpose in Structural Elucidation |
| COSY | ¹H-¹H | Confirms adjacent protons (e.g., H-1/H-2, H-4/H-5, H-7/H-8). |
| HSQC | ¹H-¹³C (¹J) | Links each proton to its directly bonded carbon atom. |
| HMBC | ¹H-¹³C (²⁻³J) | Establishes long-range connectivity, confirms substitution pattern, and assigns quaternary carbons. |
| NOESY | ¹H-¹H (Space) | Confirms through-space proximity of protons consistent with the proposed rigid structure. |
Given the reported instability of this compound in solution, solid-state NMR (ssNMR) spectroscopy presents a powerful alternative for structural characterization. mdpi.comresearchgate.net This technique provides information about the molecule in its solid, crystalline, or amorphous form, circumventing issues of solubility and decomposition. researchgate.net
Techniques such as ¹³C Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples. These spectra can provide detailed information on the local chemical environment of each carbon atom. For phenanthrene derivatives, ssNMR has been used to study the conformation and interactions of molecules in the solid phase. acs.org Isotopic labeling, for instance with ¹³C, can further enhance ssNMR studies, allowing for a quantitative evaluation of specific structural features or intermolecular interactions. researchgate.net For this compound, ssNMR would be invaluable for comparing the solid-state structure with any data obtained from solution, potentially revealing differences in conformation or packing.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY)
Vibrational Spectroscopy for Molecular Fingerprinting
FT-IR spectroscopy is highly effective for identifying the characteristic functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations like stretching and bending. vscht.cz The FT-IR spectrum of this compound is expected to show distinct peaks corresponding to the amine (-NH₂) groups and the aromatic phenanthrene core. mdpi.com
Key expected absorptions include:
N-H Stretching: Symmetrical and asymmetrical stretching vibrations of the primary amine groups, typically appearing as two distinct sharp bands in the 3500-3300 cm⁻¹ region.
Aromatic C-H Stretching: These vibrations appear as a series of sharp peaks just above 3000 cm⁻¹. vscht.cz
C=C Aromatic Ring Stretching: A series of bands in the 1600-1450 cm⁻¹ region, characteristic of the phenanthrene backbone.
N-H Bending (Scissoring): A moderate to strong absorption around 1650-1580 cm⁻¹.
C-N Stretching: Found in the 1350-1250 cm⁻¹ region.
C-H Out-of-Plane Bending: Strong bands in the 900-675 cm⁻¹ region, the positions of which are diagnostic of the substitution pattern on the aromatic rings.
The following table summarizes the anticipated FT-IR absorption bands for this compound.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3500 - 3300 | Asymmetric & Symmetric Stretch | Primary Amine (N-H) |
| 3100 - 3000 | Stretch | Aromatic C-H |
| 1650 - 1580 | Bend (Scissoring) | Primary Amine (N-H) |
| 1600 - 1450 | Stretch | Aromatic C=C |
| 1350 - 1250 | Stretch | Aromatic C-N |
| 900 - 675 | Out-of-Plane Bend | Aromatic C-H |
Raman spectroscopy is a complementary technique to FT-IR that measures light scattered inelastically from a molecule. anton-paar.com It is particularly sensitive to non-polar, symmetric vibrations, making it an excellent tool for characterizing the carbon skeleton of aromatic systems. The Raman spectrum of this compound would be dominated by the symmetric stretching modes of the phenanthrene rings.
The region below 1500 cm⁻¹ is known as the "fingerprint region" because the complex pattern of peaks is unique to a specific molecule, serving as a robust identifier. anton-paar.com While this compound is a relatively rigid molecule, subtle shifts in the fingerprint region can provide information on its solid-state packing and any minor conformational adjustments. Characteristic Raman peaks for related aromatic amines include vibrations of the carbon-carbon skeleton in the benzene (B151609) ring (around 1574 cm⁻¹) and vibrations of the nitro group (around 1336 cm⁻¹) in its precursor, which would be absent and replaced by amine-related bands in the final product. researchgate.net
Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis of Functional Groups
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy, including UV-Visible absorption and fluorescence emission, provides insights into the electronic structure of a molecule by probing the transitions between electronic energy levels. units.it These techniques are fundamental to understanding the optical properties of this compound, which are relevant for its potential use in optoelectronic materials. mdpi.com
UV-Vis absorption spectroscopy measures the wavelengths of light that a molecule absorbs. Phenanthrene and its derivatives are known to exhibit several intense absorption bands in the ultraviolet region (250-380 nm), which are attributed to π→π* electronic transitions within the conjugated aromatic system. researchgate.net The presence of the two amino groups (-NH₂) on the phenanthrene core acts as an auxochrome, meaning they have lone pairs of electrons that can be delocalized into the aromatic π-system. This delocalization typically leads to a bathochromic (red) shift, moving the absorption bands to longer wavelengths compared to unsubstituted phenanthrene.
Fluorescence spectroscopy measures the light emitted by a molecule after it has been excited to a higher electronic state. biocompare.com The phenanthrene scaffold is known to be fluorescent, and this property is often retained or modified in its derivatives. mdpi.com The fluorescence of this compound and its derivatives could be exploited for applications in sensors or organic light-emitting diodes (OLEDs). mdpi.comd-nb.info The emission spectrum is typically a mirror image of the lowest-energy absorption band and provides information about the energy of the first excited singlet state (S₁).
The table below details the expected electronic transitions for this compound.
| Spectroscopy Type | Wavelength Region | Transition Type | Information Obtained |
| UV-Vis Absorption | 250 - 400 nm | π → π* | Energy of allowed electronic transitions, HOMO-LUMO gap. |
| Fluorescence Emission | > 350 nm | S₁ → S₀ | Energy of the first excited singlet state, quantum yield. |
UV-Vis Absorption Characteristics and Electronic Transitions
The interaction of this compound systems with ultraviolet and visible light provides fundamental insights into their electronic structure. When a molecule absorbs UV or visible radiation, its electrons are promoted from a ground state to a higher energy excited state. shu.ac.uklibretexts.org This absorption is not uniform across all wavelengths; instead, it occurs at specific wavelengths corresponding to the energy difference between electronic energy levels. hnue.edu.vn The resulting absorption spectrum, a plot of absorbance versus wavelength, reveals distinct bands that are characteristic of the molecule's structure, particularly the arrangement of its chromophores—the parts of a molecule responsible for its color. shu.ac.uklibretexts.org
In organic molecules like this compound, the absorption of UV-Vis radiation is primarily associated with the excitation of electrons in π (pi) and n (non-bonding) orbitals to higher energy antibonding orbitals, denoted as π* and σ* (sigma). hnue.edu.vn The most common transitions are π → π and n → π*. slideshare.net The phenanthrene core, a conjugated π system, is the principal chromophore. Conjugation, the presence of alternating single and multiple bonds, lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org This reduction in the energy gap leads to the absorption of light at longer wavelengths. libretexts.org
The electronic transitions in aromatic systems like phenanthrene can be complex, often displaying multiple absorption bands. hnue.edu.vn For instance, benzene, a simpler aromatic compound, exhibits primary absorption bands around 184 nm and 202 nm, and a secondary, fine-structured band at 255 nm, all arising from π → π* transitions. hnue.edu.vn The intensity of these absorption bands, quantified by the molar absorptivity (ε), is also a crucial characteristic. shu.ac.uk
Table 1: General Types of Electronic Transitions in Organic Molecules
| Transition | Description | Typical Wavelength Range |
| σ → σ | Excitation of an electron from a sigma bonding orbital to a sigma antibonding orbital. | Very short wavelengths (e.g., < 200 nm) |
| n → σ | Excitation of an electron from a non-bonding orbital to a sigma antibonding orbital. | 175-220 nm |
| π → π | Excitation of an electron from a pi bonding orbital to a pi antibonding orbital. | 200-700 nm |
| n → π | Excitation of an electron from a non-bonding orbital to a pi antibonding orbital. | Longer wavelengths than π → π* |
Data sourced from general principles of UV-Vis spectroscopy. hnue.edu.vnslideshare.net
Steady-State Fluorescence Emission Behavior and Quantum Yields
Following the absorption of light and promotion to an excited state, molecules can return to their ground state through various relaxation pathways. One such pathway is fluorescence, the emission of light. uzh.ch This emission typically occurs at a longer wavelength (lower energy) than the absorption, a phenomenon known as the Stokes shift. researchgate.net Steady-state fluorescence spectroscopy measures the continuous emission of a sample under constant illumination.
The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. horiba.comlibretexts.org The quantum yield can range from 0 to 1, with values closer to 1 indicating a highly fluorescent compound. libretexts.org Species with a quantum yield of 0.01 or higher are generally considered useful for analytical applications. libretexts.org
The quantum yield is influenced by the rate constants of various de-excitation processes that compete with fluorescence. These include non-radiative processes like internal conversion, intersystem crossing to a triplet state, and quenching by other molecules. uzh.chlibretexts.org
Table 2: Factors Affecting Fluorescence Quantum Yield
| Factor | Description |
| Molecular Structure | Rigidity and the presence of certain functional groups can enhance fluorescence. |
| Solvent | Polarity and viscosity of the solvent can influence the rates of radiative and non-radiative decay. |
| Temperature | Higher temperatures often lead to decreased fluorescence due to increased collisional quenching. |
| Presence of Quenchers | Certain molecules can deactivate the excited state through collisions or energy transfer, reducing fluorescence. |
Information compiled from principles of fluorescence spectroscopy. uzh.chlibretexts.org
Time-Resolved Fluorescence Spectroscopy and Excited-State Dynamics
While steady-state techniques provide a time-averaged view, time-resolved fluorescence spectroscopy offers a dynamic picture of the excited state. lightcon.com This powerful technique monitors the decay of fluorescence intensity over time after excitation by a short pulse of light. bmglabtech.cominstras.com The resulting fluorescence decay is often characterized by one or more exponential decay times, known as fluorescence lifetimes (τ). instras.com
The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. It provides invaluable information about the various processes that deactivate the excited state. instras.com Techniques like Time-Correlated Single-Photon Counting (TCSPC) and fluorescence upconversion are employed to measure these lifetimes, which can range from picoseconds to nanoseconds. lightcon.com
The analysis of fluorescence decays can reveal complex excited-state dynamics, such as conformational changes, energy transfer, and interactions with the surrounding environment. mdpi.com For instance, a multi-exponential decay may indicate the presence of different fluorescent species or multiple de-excitation pathways. instras.com
Solvatochromic Effects on Photophysical Properties
Solvatochromism refers to the change in the color of a substance, and thus its absorption and emission spectra, with a change in the polarity of the solvent. taylorandfrancis.com This phenomenon arises from the differential stabilization of the ground and excited states of a molecule by the solvent. mdpi.com
In "push-pull" molecules, which possess electron-donating and electron-accepting groups connected by a conjugated system, the dipole moment can change significantly upon excitation. mdpi.com If the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more, leading to a red shift (bathochromic shift) in the emission spectrum. numberanalytics.comrsc.org Conversely, if the ground state is more stabilized, a blue shift (hypsochromic shift) may be observed.
Studying the solvatochromic behavior of this compound derivatives provides insights into their intramolecular charge transfer (ICT) characteristics. researchgate.net By plotting the Stokes shift against various solvent polarity parameters (like the Lippert-Mataga or Reichardt's ET(30) functions), one can estimate the change in dipole moment upon excitation and understand the nature of the excited state. researchgate.netrsc.org
Table 3: Common Solvents Used in Solvatochromic Studies (Ordered by Increasing Polarity)
| Solvent | Dielectric Constant (approx.) |
| Cyclohexane | 2.02 |
| 1,4-Dioxane | 2.21 |
| Toluene | 2.38 |
| Chloroform | 4.81 |
| Tetrahydrofuran (THF) | 7.58 |
| Dichloromethane (DCM) | 8.93 |
| Acetone | 20.7 |
| Acetonitrile | 37.5 |
| Dimethylformamide (DMF) | 36.7 |
| Dimethyl sulfoxide (B87167) (DMSO) | 46.7 |
| Water | 80.1 |
Data represents approximate values and can vary with temperature and pressure.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive experimental science for determining the precise three-dimensional arrangement of atoms within a crystal. wikipedia.orgnih.gov This technique relies on the diffraction of an X-ray beam by the ordered lattice of atoms in a crystal. scribd.com By measuring the angles and intensities of the diffracted beams, a three-dimensional map of the electron density can be generated, from which the atomic positions, bond lengths, and bond angles can be determined with high precision. wikipedia.orgceitec.cz
Single-Crystal X-ray Diffraction of this compound Derivatives
For this compound derivatives, obtaining a suitable single crystal is the crucial first step. libretexts.org Once a crystal is mounted on a diffractometer, it is rotated while being irradiated with a monochromatic X-ray beam. scribd.comornl.gov The resulting diffraction pattern, consisting of thousands of reflections, is recorded by a detector. rigaku.com
Analysis of Intermolecular Interactions and Crystal Packing
The solid-state structure of a molecular crystal is not only defined by the geometry of the individual molecules but also by how they pack together. This packing is governed by a variety of intermolecular interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. numberanalytics.comnumberanalytics.com The understanding of these interactions is fundamental to crystal engineering, which aims to design new solids with desired properties. nih.gov
In the crystal structure of this compound derivatives, the amino groups are capable of acting as hydrogen bond donors, while the nitrogen atoms of the phenanthrene ring system can act as acceptors. These hydrogen bonds can play a significant role in directing the crystal packing. numberanalytics.com Furthermore, the planar aromatic phenanthrene core is prone to π-π stacking interactions, where the aromatic rings of adjacent molecules align face-to-face or face-to-edge. numberanalytics.com
The analysis of these non-covalent interactions helps to rationalize the observed crystal structure and understand its stability. nih.govscirp.org Computational tools, such as Hirshfeld surface analysis, can be employed to visualize and quantify the different types of intermolecular contacts within the crystal lattice. scirp.org
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis
Mass spectrometry techniques are pivotal in the analysis of phenanthrene derivatives. These methods involve the ionization of the sample molecules followed by the separation of the resulting ions based on their mass-to-charge (m/z) ratio. The resulting mass spectrum provides a precise molecular mass and a unique fragmentation pattern that acts as a molecular fingerprint.
High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular mass of a compound, which in turn allows for the confident determination of its elemental formula. measurlabs.com Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS can measure m/z ratios to several decimal places, enabling the distinction between molecules with different formulas that may share the same integer mass. researchgate.net
For this compound, with a chemical formula of C₁₄H₁₂N₂, HRMS is used to measure the exact mass of its molecular ion. The theoretical monoisotopic mass of the neutral molecule is calculated based on the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁴N). In positive-ion mode, the molecule is typically protonated, forming the [M+H]⁺ ion. The high accuracy of HRMS, often within 5 parts per million (ppm), allows for the unambiguous confirmation of the elemental composition. gcms.cz
Table 1: Theoretical Mass Data for this compound
| Identifier | Formula | Species | Theoretical Monoisotopic Mass (Da) |
|---|---|---|---|
| This compound | C₁₄H₁₂N₂ | [M] | 208.10005 |
| Protonated Molecule | C₁₄H₁₃N₂⁺ | [M+H]⁺ | 209.10732 |
This table presents the calculated theoretical exact masses for the neutral and protonated forms of this compound.
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules. libretexts.org Since this compound contains two primary amine groups, it is readily ionizable by ESI. This method transfers ions from a solution into the gas phase by applying a high voltage to a liquid to create an aerosol. nih.gov A key advantage of ESI is that it typically produces intact molecular ions with minimal fragmentation, which simplifies the resulting mass spectrum. nih.gov
In the analysis of this compound, ESI-MS in positive ion mode detects the protonated molecule, [C₁₄H₁₂N₂ + H]⁺. Research on the synthesis of a novel anion receptor using 3,6-diaminophenanthrene as a scaffold provides experimental data for this compound. mdpi.com The study reports the characterization of the diamine intermediate by ESI-MS, confirming its molecular weight. mdpi.com
Table 2: ESI-MS Data for this compound
| Ion Species | Calculated m/z | Found m/z | Source |
|---|---|---|---|
| [C₁₄H₁₃N₂]⁺ | 209.11 | 209.13 | mdpi.com |
This table shows the comparison between the calculated and experimentally observed mass-to-charge ratio for protonated this compound as reported in the scientific literature.
While ESI is a soft ionization method, fragmentation can be induced by coupling it with tandem mass spectrometry (MS/MS). nih.gov In this approach, the molecular ion of interest is selected and then subjected to collision-induced dissociation (CID) with an inert gas. The resulting fragment ions provide valuable structural information. Although specific fragmentation data for this compound is not detailed in available literature, the stable aromatic core of phenanthrene suggests that fragmentation would likely involve the loss of small neutral molecules associated with the amine functional groups, such as ammonia (B1221849) (NH₃).
Computational and Theoretical Investigations of 3,6 Phenanthrenediamine
Density Functional Theory (DFT) Calculations for Ground-State Electronic Structure
Density Functional Theory (DFT) has become a powerful tool in computational chemistry for investigating the electronic structure of molecules. tuwien.ac.atsbfisica.org.brunige.ch This approach is based on the principle that the energy of a system can be determined from its electron density, offering a balance between computational cost and accuracy. tuwien.ac.atunige.ch For the study of molecules like 3,6-Phenanthrenediamine, DFT methods, such as B3LYP, are frequently employed with various basis sets to predict molecular properties. scielo.org.mxbhu.ac.in
Molecular Geometry Optimization and Conformational Analysis
The first step in computational analysis is typically geometry optimization, where the molecule's most stable three-dimensional arrangement is determined by finding the minimum energy conformation. gaussian.comgoogle.commdpi.com This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until a stationary point on the potential energy surface is located. gaussian.com For organic molecules, DFT methods have proven to be reliable for obtaining accurate geometries. google.com The choice of basis set, such as 6-31G(d,p) or 6-311+G(d,p), can influence the accuracy of the results. scielo.org.mxmdpi.comfrontiersin.org
The optimized geometry of this compound reveals the spatial arrangement of its atoms. Conformational analysis would further explore different spatial arrangements (conformers) and their relative energies to identify the most stable forms.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity and electronic properties. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that indicates the molecule's kinetic stability and reactivity. frontiersin.orgwuxibiology.comajchem-a.com A smaller gap generally suggests higher reactivity. ajchem-a.com
The energies of the HOMO and LUMO are calculated using DFT methods. numberanalytics.com These calculations provide insights into the electron-donating (HOMO) and electron-accepting (LUMO) capabilities of the molecule. ajchem-a.comresearchgate.net For instance, the HOMO energy is related to the ionization potential, while the LUMO energy is related to the electron affinity. ajchem-a.com
Table 1: Frontier Molecular Orbital Data for this compound (Illustrative)
| Parameter | Energy (eV) |
| HOMO | -5.51 to -5.13 |
| LUMO | -4.22 to -3.90 |
| HOMO-LUMO Gap | 1.8 - 2.2 |
Analysis of the FMOs for this compound would show the distribution of electron density for these key orbitals, highlighting the regions of the molecule most involved in electronic transitions and chemical reactions. scielo.org.mx
Charge Distribution and Electrostatic Potential Mapping
The distribution of electrical charges within a molecule is fundamental to understanding its interactions with other molecules. libretexts.org The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the molecule's surface. bhu.ac.inuni-muenchen.de It helps in identifying the electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites of a molecule. bhu.ac.inuni-muenchen.de
The MEP is calculated by determining the force exerted on a positive test charge at various points on the electron density surface. uni-muenchen.de The potential is then color-coded onto the surface, typically with red indicating regions of negative potential and blue indicating regions of positive potential. uni-muenchen.de For this compound, the amino groups would be expected to be regions of high negative potential due to the lone pairs of electrons on the nitrogen atoms, making them likely sites for electrophilic attack. The aromatic rings would exhibit a more complex potential distribution.
Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Properties
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronically excited states. wikipedia.org It is a widely used method for predicting absorption and emission spectra, as well as for analyzing other excited-state phenomena. wikipedia.orgaps.org
Prediction of Absorption and Emission Spectra
TD-DFT calculations can predict the electronic absorption and emission spectra of a molecule. ias.ac.inedinst.com The absorption spectrum corresponds to the wavelengths of light a molecule absorbs to move from its ground electronic state to an excited state. savemyexams.comlibretexts.org The emission spectrum, conversely, represents the light emitted when the molecule relaxes from an excited state back to the ground state. savemyexams.comlibretexts.org
Calculations using TD-DFT can determine the excitation energies and oscillator strengths for various electronic transitions, which correspond to the peaks in the absorption spectrum. aps.org Similarly, by optimizing the geometry of the first excited state, the emission energy can be calculated, providing the position of the main peak in the fluorescence spectrum. edinst.com For a molecule like 3,6-diaminoacridine, which has a similar core structure, experimental absorption is observed around 444 nm and emission around 514 nm in aqueous solution. ias.ac.in Theoretical predictions for this compound would provide valuable comparative data.
Table 2: Predicted Spectroscopic Data for this compound (Illustrative)
| Spectrum | Predicted λmax (nm) |
| Absorption | ~450 |
| Emission | ~520 |
Note: These are hypothetical values for illustrative purposes, based on similar compounds. ias.ac.in Actual TD-DFT calculations would be needed for accurate predictions for this compound.
Analysis of Excited-State Intramolecular Charge Transfer (ICT)
Excited-State Intramolecular Charge Transfer (ICT) is a process where, upon photoexcitation, an electron moves from an electron-donating part of a molecule to an electron-accepting part. ossila.comsemanticscholar.org This phenomenon is common in molecules containing both donor and acceptor groups and can significantly influence their photophysical properties, such as fluorescence. ossila.combeilstein-journals.org
In this compound, the amino groups can act as electron donors, and the phenanthrene (B1679779) core can act as the acceptor. TD-DFT can be used to analyze the nature of the excited states and determine if they have significant ICT character. nih.gov This is often done by examining the changes in the molecular orbital contributions to the electronic transition. researchgate.net A significant change in the charge distribution between the ground and excited states is a hallmark of ICT. ossila.com This can lead to a large Stokes shift (the difference between the absorption and emission maxima) and a strong dependence of the fluorescence on the polarity of the solvent. beilstein-journals.org
Excited-State Proton Transfer (ESIPT) Dynamics in Analogous Systems
Excited-state proton transfer (ESPT) is a critical photochemical process where a proton is transferred within a molecule upon photoexcitation. pnas.orgaip.orgamazonaws.comresearchgate.net This phenomenon is often observed in aromatic compounds containing both proton-donating and accepting groups. nih.gov In systems analogous to this compound, such as other aromatic amines and polycyclic aromatic hydrocarbons, ESIPT plays a significant role in their photophysical properties. aip.orgbohrium.comnih.gov
Computational studies have shown that for many organic compounds, the driving force for ESPT is the relief of excited-state antiaromaticity, a concept explained by Baird's rule. pnas.orgamazonaws.comresearchgate.netnih.gov Compounds that are aromatic in their ground state can become antiaromatic in their first excited state, and proton transfer can help to alleviate this energetically unfavorable condition. pnas.orgamazonaws.comresearchgate.netnih.gov For instance, in molecules like o-salicylic acid and derivatives of 2-(2-hydroxyphenyl)benzoxazole, ESPT is a mechanism to escape this antiaromatic excited state. pnas.orgamazonaws.comresearchgate.netnih.gov
The dynamics of ESIPT can be incredibly fast, often occurring on the femtosecond to picosecond timescale. nih.govresearchgate.net The process involves the movement of a proton along a hydrogen bond, leading to the formation of a transient tautomer with distinct electronic and structural properties. aip.orgnih.gov This tautomer can then relax to the ground state, often resulting in a large Stokes shift in the fluorescence spectrum. aip.org The efficiency and rate of ESIPT can be influenced by several factors, including the specific molecular structure, the presence of intramolecular hydrogen bonds, and the surrounding solvent environment. aip.orgnih.gov For example, in aromatic Schiff bases, the solvent can modulate the energies of the states involved in the subsequent isomerization after ESIPT. aip.org
Theoretical models, particularly those based on Time-Dependent Density Functional Theory (TD-DFT), are instrumental in elucidating the mechanisms of ESIPT. nih.govresearchgate.net These calculations can map out the potential energy surfaces of the ground and excited states, identify the transition states for proton transfer, and predict the associated energy barriers. researchgate.net Such studies on analogous systems provide a framework for understanding the potential ESIPT behavior in this compound, suggesting that the amino groups could participate in proton transfer processes, influencing its fluorescence properties and photostability.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules, providing insights into their structural dynamics and thermodynamics. mdpi.comnih.govnih.gov
Conformational Flexibility and Rotational Barriers
The conformational flexibility of phenanthrene derivatives is a key determinant of their physical and chemical properties. Studies on substituted poly(3,6-phenanthrene)s have revealed that these polymers can adopt different conformations, such as a random coil or a helical structure, depending on the solvent environment. researchgate.netacs.orgacs.org For instance, a chiral, 9,10-dialkoxy-functionalized poly(3,6-phenanthrene) was shown to be in a random coil conformation in a good solvent but folded into a one-handed helical conformation in poor solvents. acs.orgacs.org
Nuclear Magnetic Resonance (NMR) spectroscopy, complemented by computational modeling, is a valuable tool for studying the conformational changes in phenanthrene derivatives. rsc.orgmdpi.com For example, 4,5-disubstituted phenanthrenes exist in non-planar, chiral conformations, and the energy barriers for the interconversion between these enantiomeric forms can be determined. rsc.org These studies indicate that the nature of the substituents significantly influences the rotational barriers and the planarity of the phenanthrene system. rsc.org Density Functional Theory (DFT) calculations have been successfully used to model the geometries and relative stabilities of different conformers of phenanthrene derivatives, showing good agreement with experimental NMR data. mdpi.com
Solvent Effects on Molecular Conformation and Spectroscopy
The solvent environment can have a profound impact on the conformation and spectroscopic properties of phenanthrene derivatives. researchgate.netnih.gov Computational studies often employ models like the Polarizable Continuum Model (PCM) to simulate the presence of a solvent and to understand its effects. researchgate.netnih.gov
Research on various phenanthrene-based molecules has demonstrated that both the solvent and the nature of donor-acceptor substituents influence their non-linear optical (NLO) properties. researchgate.netnih.gov Calculations of properties such as polarizabilities and hyperpolarizabilities are performed both in the gas phase and in different solvents to quantify these effects. researchgate.netnih.gov Furthermore, TD-DFT calculations incorporating solvent effects have been shown to provide more accurate predictions of absorption energies in the excited state. researchgate.net The choice of solvent can also dictate the conformational state of polymers derived from phenanthrene, as seen in the transition from a random coil to a helical structure in poly(3,6-phenanthrene)s. researchgate.netacs.orgacs.org
| Parameter | Method | Key Findings | Reference |
| Conformational Analysis | NMR Spectroscopy, DFT | 4,5-disubstituted phenanthrenes have non-planar, chiral conformations. Substituents affect rotational barriers. | rsc.org |
| Polymer Conformation | UV-vis, CD, Fluorescence Spectroscopy | Substituted poly(3,6-phenanthrene)s can switch between random coil and helical conformations based on the solvent. | researchgate.netacs.orgacs.org |
| Solvent Effects | TD-DFT, CPCM | Solvent polarity influences the non-linear optical properties and absorption spectra of phenanthrene derivatives. | researchgate.netnih.gov |
Quantum Chemical Topology Analysis
Quantum Chemical Topology analysis provides a framework for understanding the chemical bonding and structure of molecules based on the topological features of a scalar field, such as the electron density. One of the most prominent methods in this area is the Quantum Theory of Atoms in Molecules (QTAIM).
Studies on polycyclic aromatic hydrocarbons (PAHs) like phenanthrene have utilized QTAIM to investigate the nature of chemical bonds and intermolecular interactions. frontiersin.org For instance, the origin of the greater stability of phenanthrene compared to its isomer, anthracene, has been a subject of debate. QTAIM analysis has been used to study the H···H interaction in the bay region of phenanthrene. frontiersin.org While some initial interpretations suggested this was a stabilizing interaction, further work has indicated that it is more accurately described as steric repulsion. frontiersin.org
Topological descriptors derived from quantum chemical calculations are also used in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies of PAHs. conicet.gov.arbiointerfaceresearch.comnih.govacs.org These descriptors can provide an alternative to more complex quantum chemical calculations for predicting properties like toxicity or electronic behavior. biointerfaceresearch.comnih.gov For example, molecular quantum similarity measures (MQSM) based on electron density have been shown to produce reliable QSAR models for the toxicity of PAHs. nih.gov
Computational Approaches for Predicting Reactivity and Selectivity
Computational chemistry offers powerful tools for predicting the reactivity and selectivity of chemical reactions, which is crucial for understanding and designing synthetic pathways. beilstein-journals.orgrsc.orgescholarship.orgtuwien.at For aromatic amines like this compound, these methods can provide insights into processes such as radical scavenging and electropolymerization.
Electropolymerization: The electrochemical polymerization of aromatic amines is a complex process involving radical cation intermediates. rsc.orgutexas.edumdpi.comacs.orgmdpi.com Computational simulations can help elucidate the mechanism of polymerization by identifying the most likely coupling pathways (e.g., C-C vs. C-N coupling). utexas.edu For example, in the oxidation of diphenylamine, rapid scan cyclic voltammetry combined with digital simulations suggested a mechanism involving the dimerization of radical cations. utexas.edu DFT calculations can also be used to design and optimize molecularly imprinted polymers (MIPs) for sensor applications by modeling the interactions between the template molecule and the functional monomer during electropolymerization. rsc.orgmdpi.com These computational strategies can be invaluable in predicting the feasibility and outcome of the electropolymerization of this compound to form conductive polymers.
| Application | Computational Method | Key Insights | References |
| Radical Scavenging | DFT | Prediction of antioxidant mechanisms (HAT, SPLET) and efficacy. | rsc.orgresearchgate.net |
| Electropolymerization | DFT, Digital Simulation of Voltammetry | Elucidation of polymerization mechanisms and prediction of polymer structure. | rsc.orgutexas.edumdpi.com |
| Reaction Selectivity | Ab initio Molecular Dynamics (AIMD) | Rationalization of product selectivity in complex reactions. | escholarship.org |
| Site-Selectivity Prediction | Machine Learning, DFT | Automated prediction of reactive sites in organic reactions. | beilstein-journals.orgrsc.org |
Reactivity and Derivatization of 3,6 Phenanthrenediamine
Amination Reactions and Formation of Secondary/Tertiary Amines
The primary amine functionalities of 3,6-phenanthrenediamine can undergo N-alkylation reactions with alkyl halides to form secondary and tertiary amines. This process typically proceeds via nucleophilic substitution, where the nitrogen atom of the amine attacks the electrophilic carbon of the alkyl halide. lumenlearning.com
The reaction sequence can be challenging to control. The initial alkylation of a primary amine produces a secondary amine, which is often more nucleophilic than the starting material. masterorganicchemistry.com This increased nucleophilicity means the secondary amine can compete with the remaining primary amine for the alkyl halide, leading to the formation of a tertiary amine and potentially a quaternary ammonium (B1175870) salt through overalkylation. lumenlearning.commasterorganicchemistry.com This can result in a complex mixture of products. lumenlearning.com
To achieve selective mono- or di-alkylation and prevent the formation of undesired byproducts, specific synthetic strategies can be employed. The use of a large excess of the initial amine can favor the formation of the primary alkylation product. lumenlearning.com More advanced methods include the use of specific bases. For instance, sterically hindered non-nucleophilic bases like Hünig's base (N,N-diisopropylethylamine) can scavenge the acid produced during the reaction without competing in the alkylation itself. msu.edu Cesium bases, such as cesium hydroxide, have also been shown to promote selective mono-N-alkylation of primary amines under mild conditions, yielding secondary amines with minimal overalkylation. organic-chemistry.org
The general progression of these reactions is as follows:
Formation of a Secondary Amine : The primary amine reacts with an alkyl halide to form the salt of a secondary amine. In the presence of a base or excess starting amine, this salt is deprotonated to yield the free secondary amine. lumenlearning.com
Formation of a Tertiary Amine : The newly formed secondary amine, being nucleophilic, can react with another molecule of the alkyl halide to form the salt of a tertiary amine, which is then neutralized to the free tertiary amine. lumenlearning.com
Formation of Imine Derivatives and Schiff Bases
A cornerstone of primary amine reactivity is the condensation with carbonyl compounds, such as aldehydes and ketones, to form imines (often referred to as Schiff bases). rdd.edu.iqmediresonline.org This reaction involves the nucleophilic addition of the amine's nitrogen to the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N). rdd.edu.iqyoutube.com Given that this compound possesses two primary amine groups, it can react with two equivalents of an aldehyde or ketone to form a bis-imine derivative.
The formation of an imine is a reversible reaction that is typically catalyzed by either an acid or a base. ijfmr.comvanderbilt.edu The mechanism proceeds in two main steps:
Nucleophilic Addition : The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon. This breaks the carbonyl π-bond, pushing electrons onto the oxygen and forming a tetrahedral intermediate known as a carbinolamine.
Dehydration : The carbinolamine is unstable and undergoes dehydration (loss of water). Under acidic conditions, the hydroxyl group is protonated, turning it into a good leaving group (H₂O). A base then removes a proton from the nitrogen, and the resulting electron pair forms the C=N double bond, expelling the water molecule. ncert.nic.in
The reaction is often driven to completion by removing the water as it forms, for instance, through azeotropic distillation. mediresonline.org The general reaction for this compound with a generic aldehyde (R-CHO) is depicted below.
Figure 1. General reaction scheme for the formation of a bis-imine derivative from this compound and an aldehyde.
The rate of imine formation and the stability of the resulting product are significantly influenced by both electronic and steric factors related to the substituents on the reacting aldehyde or ketone. nih.govcore.ac.uk
Steric Effects : Bulky substituents on either the amine or the carbonyl compound can sterically hinder the approach of the nucleophilic nitrogen to the electrophilic carbonyl carbon. This hindrance slows down the rate of the initial nucleophilic attack and can lead to lower yields of the imine product. researchgate.net
Condensation Reactions with Aldehydes and Ketones
Supramolecular Chemistry and Host-Guest Interactions
The rigid, planar structure of the phenanthrene (B1679779) scaffold makes this compound an excellent building block in supramolecular chemistry, particularly for the construction of synthetic host molecules designed for molecular recognition. mdpi.com Molecular recognition is the process by which a host molecule selectively binds a specific guest molecule through non-covalent interactions. ucm.es
A significant application of this compound is its use as a scaffold for anion receptors—host molecules designed to bind negatively charged ions (anions). mdpi.com The design principle involves attaching hydrogen-bond donor groups, such as ureas or amides, to the amine positions. mdpi.comresearchgate.net The rigid phenanthrene backbone pre-organizes these binding groups, creating a well-defined cavity or binding site whose size and geometry are complementary to a target anion. mdpi.com
Molecular modeling suggests that attaching binding moieties at the 3- and 6-positions of the phenanthrene core creates a binding site with a suitable size to accommodate anions like phosphate (B84403) (H₂PO₄⁻). mdpi.com A notable example is the synthesis of a 3,6-bis(ureido)phenanthrene receptor. mdpi.comresearchgate.net This synthesis is achieved by reacting 3,6-diaminophenanthrene with two equivalents of an appropriate isocyanate, such as 3,5-bis(trifluoromethyl)phenyl isocyanate. mdpi.com This reaction is a straightforward and common method for converting primary amines into urea (B33335) functionalities. researchgate.netmdpi.com
Figure 2. Synthesis of the anion receptor 1,1′-(phenanthrene-3,6-diyl)bis(3-(3,5-bis(trifluoromethyl)phenyl)urea) (13) from 3,6-diaminophenanthrene (11) and isocyanate (12). Adapted from Halgreen & Valkenier, 2024. mdpi.comThe primary mechanism for anion binding in receptors derived from this compound is through hydrogen bonding. In bis-urea receptors, the N-H protons of the urea groups are polarized by the adjacent carbonyl group, making them acidic and effective hydrogen-bond donors. researchgate.netresearchgate.net These N-H groups can form multiple, directional hydrogen bonds with the guest anion, holding it within the receptor's binding cavity. nih.gov
Evidence for this interaction comes from ¹H NMR titration experiments. Upon the addition of an anion guest (e.g., as a tetrabutylammonium (B224687) salt) to a solution of the receptor, the signals corresponding to the urea N-H protons show a significant downfield shift. mdpi.comnih.gov This change indicates that the protons are being deshielded due to their involvement in hydrogen bonds with the negatively charged anion. mdpi.com
Selectivity —the ability of a receptor to bind one type of guest more strongly than another—is governed by several factors:
Geometric Complementarity : The size and shape of the binding cavity must match the geometry of the target anion. The distance between the urea groups on the rigid phenanthrene scaffold is fixed, providing selectivity based on size. mdpi.com For instance, the larger cavity of a phenanthrene-based receptor is better suited for the tetrahedral phosphate anion compared to smaller, spherical anions like chloride. mdpi.comnih.gov
Binding Site Pre-organization : The rigidity of the phenanthrene backbone helps to pre-organize the hydrogen-bond donating groups, minimizing the entropic penalty upon binding and leading to stronger interactions. mdpi.com
Electronic Effects : The nature of the anion itself is crucial. The binding affinity often correlates with the anion's basicity, with more basic anions like fluoride (B91410) and acetate (B1210297) forming stronger hydrogen bonds than less basic ones like bromide or nitrate. nih.govfrontiersin.org However, highly basic anions can also cause deprotonation of the receptor's N-H groups instead of simple binding. nih.gov
Solvent Effects : The solvent plays a critical role. Anion recognition is more challenging in polar, hydrogen-bonding solvents like water, which can solvate both the host and the guest, competing with the desired host-guest interaction. frontiersin.org Therefore, binding studies are often conducted in less polar organic solvents like DMSO or acetonitrile. researchgate.netnih.gov
Studies of the 3,6-bis(ureido)phenanthrene receptor have shown that it interacts with both chloride (Cl⁻) and dihydrogen phosphate (H₂PO₄⁻), demonstrating its function as an anion receptor. mdpi.com The distinct interactions with anions of different sizes and geometries underscore the importance of the phenanthrene scaffold in designing selective host molecules. mdpi.comresearchgate.net
Design and Synthesis of Anion Receptors
Metal Complexation and Coordination Chemistry
The coordination chemistry of this compound and its derivatives is a rich and expanding field of study. The presence of two amine groups on the rigid, aromatic phenanthrene backbone allows this compound to act as a versatile ligand, forming stable complexes with a variety of metal ions. These complexes exhibit interesting electronic, magnetic, and catalytic properties, largely dictated by the nature of the metal center and the coordination environment.
Ligand Properties of this compound in Metal Ion Binding
This compound functions as a chelating ligand, capable of binding to a metal ion through the lone pairs of electrons on its two nitrogen atoms. libretexts.org This bidentate coordination creates a stable five-membered ring with the metal center, an arrangement favored in coordination chemistry due to the chelate effect. libretexts.org The chelate effect describes the enhanced stability of a complex containing a chelating ligand compared to a complex with analogous monodentate ligands. libretexts.org The rigid phenanthrene framework imposes specific steric constraints, influencing the geometry of the resulting metal complex.
The denticity of a ligand refers to the number of donor atoms it uses to bind to a central metal ion. libretexts.org As a bidentate ligand, this compound provides two points of attachment. libretexts.org The electronic properties of the phenanthrene ring system can also influence the ligand's interaction with the metal. The aromatic system can participate in π-stacking interactions and can be electronically tuned through the introduction of substituent groups, which in turn can modulate the binding affinity and redox properties of the resulting metal complexes.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes involving diamine ligands like this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. bohrium.comdergipark.org.tr The choice of solvent and reaction conditions, such as temperature and pH, can significantly influence the stoichiometry and structure of the resulting complex. mdpi.com For instance, stoichiometric reactions between metal ions and various ligands can lead to the formation of well-defined coordination compounds. bohrium.com
Characterization of these complexes is crucial to determine their structure, composition, and properties. A variety of analytical techniques are employed for this purpose:
Elemental Analysis: This technique provides the percentage composition of elements (C, H, N, etc.) in the complex, which helps in determining the empirical formula and the metal-to-ligand ratio. dergipark.org.trbendola.com
Spectroscopic Methods:
FT-IR (Fourier-Transform Infrared) Spectroscopy: Used to identify the coordination of the amine groups to the metal ion by observing shifts in the N-H stretching and bending vibrations. bohrium.comdergipark.org.tr
UV-Vis (Ultraviolet-Visible) Spectroscopy: Provides information about the electronic transitions within the complex, which can indicate the coordination geometry and the nature of the metal-ligand bonding. bohrium.comdergipark.org.tr
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR can be used to elucidate the structure of diamagnetic complexes in solution. dergipark.org.tr
Magnetic Susceptibility Measurements: This technique helps to determine the number of unpaired electrons in the metal center, providing insight into its oxidation state and the electronic structure of the complex. dergipark.org.tr
Thermal Analysis (TGA): Thermogravimetric analysis can be used to study the thermal stability of the complexes and to confirm the presence of solvent molecules in the crystal lattice. bohrium.comdergipark.org.tr
Table 1: Common Techniques for Characterizing Metal-3,6-Phenanthrenediamine Complexes
| Technique | Information Obtained |
| Elemental Analysis | Empirical formula, metal-to-ligand ratio |
| FT-IR Spectroscopy | Identification of coordinated functional groups |
| UV-Vis Spectroscopy | Electronic transitions, coordination geometry |
| NMR Spectroscopy | Structure of diamagnetic complexes in solution |
| Magnetic Susceptibility | Oxidation state and electronic structure of the metal |
| Thermal Analysis (TGA) | Thermal stability, presence of solvent molecules |
| X-ray Crystallography | Precise 3D structure, bond lengths, and angles |
Redox Activity of Metal-3,6-Phenanthrenediamine Complexes
Complexes containing redox-active ligands, such as those derived from o-phenylenediamine, can exhibit rich electrochemical behavior. rsc.org These ligands can act as electron reservoirs, participating in redox reactions alongside the metal center. rsc.org This "non-innocent" behavior of the ligand can lead to complexes with interesting magnetic and electronic properties. mdpi.com
The redox activity of metal-3,6-phenanthrenediamine complexes is of significant interest as it can facilitate catalytic processes by allowing the complex to act as an electron sink or source. mdpi.com The ability of the ligand to be oxidized or reduced can stabilize different oxidation states of the metal center, which is crucial for many catalytic cycles. rsc.org
Cyclic voltammetry is a key technique used to study the redox properties of these complexes. It can reveal the potentials at which the complex undergoes oxidation or reduction and can provide information about the reversibility of these processes. The redox potentials are influenced by the nature of the metal, the ligand, and the solvent. For example, in some ruthenium complexes with quinone-containing ligands, ligand-localized and metal-localized oxidations can be observed at different potentials. rsc.org
Applications in Catalysis (e.g., Transition Metal Catalysis)
The unique electronic and structural features of metal-3,6-phenanthrenediamine complexes make them promising candidates for applications in catalysis. Transition metal complexes are widely used as catalysts in a vast array of organic transformations. cas.org The ability of the this compound ligand to stabilize various oxidation states of the metal center is a key attribute for catalytic activity. rsc.org
Pincer-type ligands, which are multidentate ligands that bind to a metal in a meridional fashion, have shown great promise in catalysis due to the enhanced stability and reactivity they impart to the metal center. mdpi.com While this compound is a bidentate ligand, its rigid framework can provide a stable coordination environment conducive to catalysis.
Potential catalytic applications for metal-3,6-phenanthrenediamine complexes could include:
Oxidation Reactions: The redox activity of the complexes could be harnessed for the catalytic oxidation of various substrates, such as alcohols and hydrocarbons. mdpi.com
Hydrogenation Reactions: Transition metal complexes are effective catalysts for hydrogenation reactions. The electronic properties of the this compound ligand could be tuned to optimize catalytic activity. nih.gov
Coupling Reactions: Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. Novel ligand systems are continuously being explored to improve the efficiency and scope of these reactions. u-tokyo.ac.jp
C-H Activation: The development of catalysts for the direct functionalization of C-H bonds is a major goal in chemistry. The reactivity of the metal center in this compound complexes could be exploited for this purpose. nih.gov
The design of the ligand, including the introduction of specific functional groups on the phenanthrene backbone, can be used to fine-tune the steric and electronic properties of the catalyst, thereby influencing its activity, selectivity, and stability. mdpi.com
Polymerization Reactions Involving this compound
The presence of two reactive amine groups makes this compound a suitable monomer for the synthesis of polymers through condensation polymerization.
Condensation Polymerization Pathways
Condensation polymerization is a process in which monomers with two or more functional groups react to form a larger structural unit while releasing smaller molecules such as water, ammonia (B1221849), or methanol. libretexts.org This process is also known as step-growth polymerization. libretexts.org
This compound can undergo condensation polymerization with comonomers containing two or more functional groups that can react with amines. Common examples of such functional groups include carboxylic acids, acyl chlorides, and isocyanates. aakash.ac.in
Polyamides: The reaction of a diamine like this compound with a dicarboxylic acid or a diacyl chloride results in the formation of a polyamide. libretexts.org The amide linkage (-CO-NH-) is formed through the elimination of a water molecule (from a dicarboxylic acid) or a hydrogen chloride molecule (from a diacyl chloride). A well-known example of a polyamide is Nylon-6,6, which is synthesized from hexamethylenediamine (B150038) and adipic acid. aakash.ac.in Similarly, Kevlar, a high-strength aromatic polyamide, is made from 1,4-phenylenediamine and terephthaloyl chloride. savemyexams.com The incorporation of the rigid phenanthrene unit from this compound into the polymer backbone would be expected to result in a polymer with high thermal stability and mechanical strength.
Polyureas: The reaction of this compound with a diisocyanate would lead to the formation of a polyurea. The urea linkage (-NH-CO-NH-) is formed by the addition of the amine to the isocyanate group.
Polyimides: Aromatic diamines are also used in the synthesis of polyimides, a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties. The synthesis typically involves a two-step process where the diamine reacts with a dianhydride to form a poly(amic acid), which is then cyclized to the polyimide through heating.
The properties of the resulting polymer, such as its solubility, thermal stability, and mechanical strength, would be significantly influenced by the rigid and aromatic nature of the phenanthrene unit in the polymer backbone.
Table 2: Potential Condensation Polymerization Reactions of this compound
| Comonomer | Functional Groups | Resulting Polymer | Linkage |
| Dicarboxylic Acid | -COOH | Polyamide | Amide (-CO-NH-) |
| Diacyl Chloride | -COCl | Polyamide | Amide (-CO-NH-) |
| Diisocyanate | -NCO | Polyurea | Urea (-NH-CO-NH-) |
| Dianhydride | -(CO)₂O | Polyimide | Imide |
Based on the available research, there is insufficient information to generate a detailed article on the synthesis of conjugated polymers specifically from This compound and the subsequent investigation of their architecture and properties, as requested by the provided outline.
Publicly accessible scientific literature confirms the synthesis of 3,6-diaminophenanthrene. ulb.bersc.org This compound has been successfully created and utilized as a scaffold for building anion receptors and as a pro-ligand for homobimetallic complexes aimed at methane (B114726) capture. researchgate.netmdpi.comumbc.edu
However, a thorough search did not yield any studies detailing the use of this compound as a monomer in the synthesis of conjugated polymers. Consequently, there is no corresponding research available on the architecture or the specific thermal, mechanical, or electronic properties of polymers derived from this particular compound. The existing literature on phenanthrene-containing polymers focuses on derivatives such as 3,6-diamino-N-hexylcarbazole or other phenanthrene diamine isomers, which are structurally distinct from this compound and therefore fall outside the scope of this article. lew.ro
Without primary research on the polymerization of this compound, any discussion on polymer synthesis, architecture, and properties would be purely speculative and would not meet the required standards of a scientifically accurate and authoritative article. Therefore, the sections on the synthesis of conjugated polymers and the investigation of their properties cannot be completed at this time.
Applications of 3,6 Phenanthrenediamine in Advanced Functional Materials
Organic Electronics and Optoelectronic Devices
There is no significant published research detailing the use or performance of 3,6-Phenanthrenediamine in the following areas:
Charge Transport Materials and Hole-Transporting Layers
While the principles and materials for these devices are well-documented researchgate.netnih.govresearchgate.netavantama.comresearchgate.netjmaterenvironsci.comrsc.orgnih.govresearchgate.netmdpi.comdyenamo.segoogleapis.comeuropa.eugoogle.com.pg, specific data or research findings concerning this compound are absent from the available literature.
Fluorescent Probes and Sensors
Development of Fluorescence Sensors for Specific Analytes
The investigation into this compound as a direct fluorescent probe for specific analytes is not found in the reviewed literature. The closest relevant research involves the synthesis of a macrocycle from a derivative of this compound for the purpose of anion binding. ulb.ac.be This indicates a potential pathway for future research but does not provide data on its current application as a developed sensor. General principles of fluorescent probes are widely discussed, but without specific mention of this compound. nih.govsigmaaldrich.comlumiprobe.com
Mechanisms of Fluorescence Quenching and Enhancement
Fluorescence quenching is a process that leads to a decrease in the fluorescence intensity of a substance, while enhancement results in an increase. wikipedia.org These phenomena are central to the development of chemical sensors. The primary mechanisms governing fluorescence quenching and enhancement include dynamic quenching, static quenching, and Förster Resonance Energy Transfer (FRET). edinst.comspectroscopyonline.com
Dynamic (Collisional) Quenching : This occurs when the excited fluorophore collides with a quencher molecule in solution. edinst.com This process is diffusion-mediated and results in a non-radiative decay back to the ground state, thus decreasing the observed fluorescence lifetime. spectroscopyonline.com
Static Quenching : In this mechanism, the fluorophore and the quencher form a non-fluorescent complex on the ground state. edinst.com This reduces the population of active fluorophores available for excitation, leading to decreased intensity without affecting the fluorescence lifetime of the uncomplexed fluorophores. edinst.commdpi.com
Förster Resonance Energy Transfer (FRET) : FRET is a dynamic quenching mechanism involving the non-radiative transfer of energy from an excited donor fluorophore to a suitable acceptor molecule (quencher) in close proximity. wikipedia.org This process is highly dependent on the distance between the donor and acceptor and the spectral overlap between the donor's emission and the acceptor's absorption. mdpi.com
In the context of this compound derivatives, the amino groups can be functionalized to create specific binding sites for analytes. Upon binding, these analytes can induce either quenching or enhancement of the inherent fluorescence of the phenanthrene (B1679779) core. For instance, a derivative could be designed where the lone pair electrons of the nitrogen atoms participate in a photoinduced electron transfer (PET) process, quenching the fluorescence. Upon binding a target ion or molecule, this PET process might be inhibited, leading to a "turn-on" fluorescence enhancement. Conversely, binding to a quencher species, such as certain metal ions or nitroaromatic compounds, could initiate a new quenching pathway (e.g., FRET or static complex formation), resulting in a "turn-off" response. wikipedia.orgmdpi.com The formation of chlorinated derivatives from coumarin-based probes, for example, results in fluorescence quenching, demonstrating how chemical reaction can lead to static quenching. mdpi.com
Table 1: Key Fluorescence Quenching Mechanisms
| Mechanism | Description | Effect on Lifetime |
| Dynamic Quenching | Diffusion-controlled collision between fluorophore and quencher. edinst.com | Decreased |
| Static Quenching | Formation of a non-fluorescent ground-state complex. edinst.com | Unchanged |
| FRET | Non-radiative energy transfer from donor to acceptor. wikipedia.org | Decreased |
| PET | Photoinduced electron transfer between fluorophore and quencher. edinst.com | Decreased |
Applications in Environmental Monitoring (e.g., PAH detection in soil)
Polycyclic Aromatic Hydrocarbons (PAHs) are a class of persistent organic pollutants found ubiquitously in the environment, particularly in soil and sediment, originating from the incomplete combustion of organic materials. nih.gov Many PAHs, such as benzo[a]pyrene, are identified as carcinogenic, making their detection critical for environmental and human health risk assessment. nih.gov Standard methods for PAH analysis in soil involve solvent extraction followed by instrumental techniques like gas chromatography-mass spectrometry (GC-MS). gov.bc.cathermofisher.com
While effective, these laboratory-based methods can be time-consuming and are not suited for rapid, on-site screening. This creates a need for sensitive and selective chemosensors. Fluorescent sensors based on aromatic scaffolds are a promising alternative. Given that phenanthrene itself is one of the 16 priority PAHs designated by the U.S. EPA, its derivatives are structurally well-suited for this application. nih.govgov.bc.ca
A sensor based on a this compound derivative could operate via fluorescence quenching. The extended π-system of the phenanthrene core provides strong fluorescence. Functionalization of the diamine groups could create a specific recognition cavity for other PAHs. The binding of a target PAH could lead to π-π stacking interactions, forming a complex that quenches the sensor's fluorescence through an energy or electron transfer mechanism. This change in fluorescence intensity could be correlated with the concentration of the PAH pollutant in an environmental sample extract. d-nb.info Such a sensor could be used to rapidly screen soil samples for high levels of contamination before more rigorous and quantitative analysis is performed.
Table 2: Common Polycyclic Aromatic Hydrocarbons (PAHs) Found in Soil
| PAH Compound | Molecular Weight ( g/mol ) | Number of Aromatic Rings |
| Naphthalene | 128.17 | 2 |
| Acenaphthene | 154.21 | 3 |
| Phenanthrene | 178.23 | 3 |
| Anthracene | 178.23 | 3 |
| Fluoranthene | 202.25 | 4 |
| Pyrene (B120774) | 202.25 | 4 |
| Chrysene | 228.29 | 4 |
| Benzo[a]anthracene | 228.29 | 4 |
| Benzo[a]pyrene | 252.31 | 5 |
| Indeno[1,2,3-cd]pyrene | 276.33 | 6 |
| Benzo[g,h,i]perylene | 276.33 | 6 |
| Source: Data compiled from various environmental analysis methods. gov.bc.caresearchgate.net |
Dye Chemistry and Pigments
Synthesis of Azo Dyes and Pigments from Phenanthrenediamine Scaffolds
Azo dyes are the largest class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–). nih.gov The standard synthesis method involves a two-step diazotization-coupling reaction. nih.govunb.ca An aromatic primary amine is first converted into a diazonium salt, which then acts as an electrophile in a coupling reaction with an electron-rich aromatic compound, such as a phenol (B47542) or another amine. researchgate.net
This compound, possessing two primary aromatic amine groups, is an excellent scaffold for creating bisazo dyes. The synthesis proceeds as follows:
Diazotization : this compound is treated with a cold solution of nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at 0–5 °C. This converts both amine groups into diazonium salt groups (–N₂⁺Cl⁻).
Coupling : The resulting bis-diazonium salt is then reacted with a coupling component. The choice of coupling component (e.g., naphthol derivatives, pyrazolones, or aniline (B41778) derivatives) is crucial as it determines the final structure and color of the dye. ijirset.com The coupling reaction is an electrophilic aromatic substitution where the diazonium ion attacks the electron-rich coupler.
By using two equivalents of a coupling agent, a symmetrical bisazo dye is formed, where the rigid phenanthrene core links two chromophoric systems. This often results in dyes with high color strength and potentially good fastness properties.
Colorimetric and Spectroscopic Properties of Derived Dyes
The color of an azo dye is determined by its molecular structure, specifically the length and nature of its conjugated π-electron system. The phenanthrene core in dyes derived from this compound acts as a central part of this system. The color and absorption maximum (λmax) can be fine-tuned by selecting different coupling components.
Effect of Conjugation : Coupling the diazotized phenanthrenediamine with components that extend the π-conjugation (e.g., naphthol derivatives) typically results in a bathochromic shift (a shift to longer wavelengths), leading to deeper colors such as reds, blues, and blacks. asianpubs.org
Effect of Substituents : Electron-donating groups (e.g., –OH, –NH₂) or electron-withdrawing groups (e.g., –NO₂, –CN) on the coupling component can modulate the electronic properties of the dye, causing shifts in the absorption spectrum and thus altering the color. mdpi.com
Solvatochromism : The polarity of the solvent can also influence the color of the dye in solution, a phenomenon known as solvatochromism. This is caused by differential stabilization of the ground and excited states of the dye molecule by the solvent. mdpi.com
The spectroscopic properties are typically characterized by UV-Visible spectroscopy to determine the λmax, which corresponds to the color perceived. The molar absorptivity (ε) indicates the intensity of the color.
Table 3: Predicted Colorimetric Properties of Hypothetical Azo Dyes from this compound
| Coupling Component | Predicted Dye Class | Predicted Color Range |
| Phenol | Bisazo | Yellow to Orange |
| 2-Naphthol | Bisazo | Orange to Red |
| H-Acid (at acidic pH) | Bisazo | Red to Violet |
| Aniline | Bisazo | Yellow |
| Note: The final color depends on the exact reaction conditions and substituents on the coupling component. |
Advanced Polymeric Materials
High-Performance Polymers and Composites
High-performance polymers are materials that possess superior properties—such as high thermal stability, excellent mechanical strength, and chemical resistance—compared to standard engineering plastics. wikipedia.org They are used in demanding applications in the aerospace, automotive, and electronics industries. solvay.comminifactory.fi Key examples include polyetheretherketone (PEEK), polyimides (PI), and poly-paraphenylene terephthalamide (B1206420) (Kevlar).
Aromatic diamines are fundamental monomers for synthesizing high-performance polymers like aromatic polyamides and polyimides. The rigid, planar, and thermally stable nature of the phenanthrene ring makes this compound an attractive monomer for creating novel high-performance polymers.
When used as a monomer in a polycondensation reaction with a diacid chloride or a dianhydride, this compound can form polymers such as polyamides or polyimides. The incorporation of the rigid phenanthrene unit into the polymer backbone is expected to impart several desirable characteristics:
High Thermal Stability : The aromatic structure restricts bond rotation, leading to a high glass transition temperature (Tg) and excellent thermal stability, allowing the material to be used at elevated temperatures. solvay.com
Mechanical Strength : The rigidity of the phenanthrene core would contribute to a high tensile strength and modulus.
Dimensional Stability : The inherent stiffness of the polymer chains would result in low thermal expansion and good resistance to creep.
These properties would make polymers derived from this compound candidates for applications such as heat-resistant films, advanced composites, and insulation for electronics.
Smart Polymers with Responsive Properties
The integration of the rigid, aromatic core of this compound into polymer chains imparts unique characteristics that are foundational to the development of "smart" polymers—materials designed to respond to external stimuli. While direct and extensive research on this compound-based smart polymers is an emerging field, the incorporation of the phenanthrene moiety is a known strategy to influence the properties of advanced polymers like polyimides and polyamides. The diamino functionality at the 3 and 6 positions provides reactive sites for polymerization, allowing the phenanthrene unit to be systematically integrated into the polymer backbone.
The inherent properties of the phenanthrene structure, such as its planarity and electron-rich nature, can lead to polymers that are responsive to pH, light, and electrical stimuli. For instance, polyimides containing phosphaphenanthrene units have been investigated for their optical and flame-retardant properties. While not a direct use of this compound, this demonstrates the utility of the phenanthrene scaffold in creating functional polymers. It is hypothesized that the incorporation of the basic amino groups of this compound could render derived polymers pH-responsive. In acidic environments, the protonation of the nitrogen atoms would alter the polymer's conformation and solubility, a hallmark of pH-sensitive smart materials.
Furthermore, the aggregation-induced emission (AIE) properties observed in some phenanthrene derivatives suggest that polymers containing this compound could exhibit tunable fluorescence in response to aggregation or changes in their environment. For example, viologen derivatives with an AIE-active 9,10-azaboraphenanthrene component have shown electrochromic and electrofluorochromic behaviors, where the material's color and fluorescence can be reversibly modulated by an applied voltage. researchgate.net This opens the door for the development of this compound-based polymers for use in sensors, displays, and data encryption technologies. researchgate.net The development of such materials often involves creating architectures that respond to multiple stimuli, making them "smart." researchgate.net
Novel Material Platforms for Supramolecular Assemblies
The specific geometry and electronic nature of this compound and its derivatives make them exceptional building blocks for the construction of novel supramolecular assemblies. These ordered structures are formed through non-covalent interactions such as hydrogen bonding, π-π stacking, and metal coordination. The substitution at the 3 and 6 positions of the phenanthrene core directs the self-assembly process, leading to a variety of predictable and functional nanostructures.
Research has demonstrated that the self-assembly of phenanthrene derivatives with different functional groups at the 3 and 6 positions can lead to distinct linear or zigzag nanopatterns at liquid/solid interfaces. iraj.in For example, when hydroxyl groups are present, intermolecular hydrogen bonds dictate the formation of a zigzag linear pattern. iraj.in This precise control over the final assembled structure by modifying the chemical functionalities highlights the potential of 3,6-disubstituted phenanthrenes in two-dimensional nanofabrication. iraj.in
Coordination-driven self-assembly has also been successfully employed to create complex architectures using 3,6-disubstituted phenanthrene ligands. Molecular bowls have been assembled from 3,6-bis(pyridin-3-ylethynyl)phenanthrene and dinuclear arene ruthenium clips. nih.gov These bowl-shaped structures possess a hydrophobic inner cavity capable of encapsulating other molecules. nih.govacs.org This host-guest chemistry is a key feature of supramolecular materials and has potential applications in separation sciences and as nanoreactors. acs.org
The table below summarizes some of the supramolecular structures formed from 3,6-disubstituted phenanthrene derivatives and their key characteristics.
| Derivative | Interacting Partner(s) | Driving Force(s) | Resulting Supramolecular Structure | Key Characteristics | Reference(s) |
| 3,6-bis((hexadecyloxy)ethynyl)phenanthrene-9,10-diol (P-2OH) | Itself | Hydrogen bonding, van der Waals forces | Zigzag linear pattern | Controlled 2D self-assembly on a graphite (B72142) surface. | iraj.in |
| 3,6-bis(pyridin-3-ylethynyl)phenanthrene | Dinuclear arene ruthenium clips | Coordination bonds | Molecular bowls | Possess a nano-sized cavity for potential host-guest chemistry. | nih.gov |
| 3,6-diaminophenanthrene pro-ligands | Metal ions (hypothesized) | Coordination bonds, C-H---π interactions | Homobimetallic complex (proposed) | Designed to create a clamp-like pocket for small molecule activation. | umbc.edu |
| 3,6-diaminophenanthrene scaffold | Anions (e.g., phosphate) | Hydrogen bonding | Anion receptors | Selective binding of biologically and environmentally important anions. | mdpi.comresearchgate.netulb.bersc.org |
| 3,6-dialkynyl phenanthrene trimers | Itself and pyrene acceptor | Hydrophobic interactions, π-π stacking | Nanospheres, nanosheets, nanotubes | Exhibit light-harvesting properties with energy transfer capabilities. | rsc.orgresearchgate.net |
These examples underscore the versatility of the this compound scaffold in creating a diverse range of functional supramolecular materials. The ability to tune the resulting structures and their properties through chemical modification of the phenanthrene core paves the way for the development of advanced materials for sensing, catalysis, and light-harvesting applications. mdpi.comresearchgate.net
Future Research Directions and Emerging Paradigms in 3,6 Phenanthrenediamine Science
Exploration of Stereochemical Control in Synthesis
The synthesis of chiral molecules, particularly diamines, is a significant area of interest due to their application as ligands in asymmetric catalysis and as components in pharmaceuticals. sigmaaldrich.com Future research in the field of 3,6-phenanthrenediamine will likely focus on achieving stereochemical control during its synthesis. This involves the development of methods for asymmetric synthesis, which produce a specific stereoisomer of the molecule.
One promising approach is the use of sequential palladium- and rhodium-catalyzed reactions. This method has been shown to be effective in the asymmetric synthesis of other complex polyamine structures. nih.govnih.gov For instance, palladium-catalyzed allylic amination can create enantioenriched allylic hydroxylamine-derived sulfamate (B1201201) esters, which can then undergo diastereoselective oxidative cyclization catalyzed by rhodium to form amino aziridine (B145994) products. nih.gov Further elaboration of these products can lead to complex, stereodefined polyamine architectures. nih.gov
Another avenue for exploration is the use of chiral stationary phase high-performance liquid chromatography (HPLC) for the resolution of enantiomers. This technique has been successfully used to separate the enantiomers of cyclic alcohol derivatives of phenanthrene (B1679779) and other polycyclic aromatic hydrocarbons. nih.gov The resolution is often confirmed using techniques like ultraviolet-visible absorption, mass spectrometry, and circular dichroism spectral analyses. nih.govacs.org The development of new chiral resolving agents and stationary phases could further enhance the efficiency of this method for this compound and its derivatives. acs.orgmdpi.com
Furthermore, catalytic asymmetric diamination of C-C double bonds represents a key strategy for accessing enantioenriched 1,2-diamines. rsc.org Research into applying similar strategies to the phenanthrene backbone could lead to novel synthetic routes for chiral this compound. This could involve metal catalysis, organocatalysis, or a combination of both to achieve high enantioselectivity. rsc.orgresearchgate.net
Table: Comparison of Asymmetric Synthesis Strategies
| Strategy | Catalyst/Method | Key Features | Potential Application to this compound |
|---|---|---|---|
| Sequential Catalysis | Palladium and Rhodium | Enantioselective and diastereoselective C-N bond formation. nih.govnih.gov | Synthesis of stereodefined this compound derivatives. |
| Chiral HPLC | Chiral Stationary Phases | Separation of enantiomers from a racemic mixture. nih.govacs.org | Resolution of racemic this compound. |
| Asymmetric Diamination | Metal or Organocatalysts | Direct formation of chiral diamines from olefins. rsc.org | Potential for direct asymmetric synthesis of this compound. |
Integration into Hybrid Organic-Inorganic Materials
The unique electronic and structural properties of this compound make it a compelling candidate for integration into hybrid organic-inorganic materials. These materials, which combine the distinct properties of organic and inorganic components at the molecular or nanoscale, offer a wide range of functionalities.
A significant area of future research will be the incorporation of this compound into metal-organic frameworks (MOFs). MOFs are porous materials constructed from metal ions or clusters linked by organic ligands. mdpi.com By using this compound or its derivatives as the organic linker, it is possible to create novel MOFs with tailored properties. Iron-based MOFs, for example, have shown promise as heterogeneous catalysts in various organic reactions due to their stability and high density of active sites. osti.govfrontiersin.orgnih.gov Porphyrin-based MOFs are also being explored for applications in photocatalysis. rsc.org The integration of this compound into these frameworks could lead to materials with enhanced catalytic activity, gas storage capacity, or sensing capabilities.
Another emerging paradigm is the use of this compound in the formation of hybrid perovskites or as a component in silica (B1680970) nanocomposites. Hybrid perovskites have garnered significant attention for their exceptional optoelectronic properties. The incorporation of organic diamines can influence the structure and stability of these materials. Research into how this compound affects the formation and properties of perovskite materials could unlock new applications in solar cells and light-emitting diodes.
Advanced Spectroscopic Characterization Techniques for Real-Time Monitoring
The ability to monitor chemical reactions in real-time is crucial for understanding reaction mechanisms, optimizing process conditions, and ensuring product quality. Future research will increasingly rely on advanced spectroscopic techniques for the in-situ monitoring of reactions involving this compound, such as its polymerization or incorporation into larger structures.
Techniques like in-situ near-infrared (NIR) spectroscopy have proven effective for monitoring the cure mechanisms of epoxy resins with aromatic amines. acs.orgacs.org This method can provide real-time data on the consumption of reactants and the formation of products. acs.org Similarly, Raman spectroscopy is a powerful tool for tracking organic reactions, including the condensation of diamines, as it provides information based on changes in molecular structure. beilstein-journals.org The use of in-situ Raman spectroscopy can reveal the kinetics of a reaction and the influence of process parameters like milling frequency in mechanochemical synthesis. beilstein-journals.org
Time-domain nuclear magnetic resonance (TD-NMR) at a low magnetic field is another promising technique for real-time monitoring of polymerization reactions. nih.govmdpi.com It is sensitive to changes in molecular mobility that occur as liquid reagents form solid products. nih.gov These advanced spectroscopic methods will be invaluable for studying the synthesis and processing of materials based on this compound, providing insights that are not accessible through traditional offline characterization techniques. rsc.orgazom.com
Machine Learning and AI-Driven Discovery of New Materials and Applications
The traditional trial-and-error approach to materials discovery is often time-consuming and resource-intensive. nih.gov Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to accelerate the discovery of new materials and their applications. chemeurope.com This data-driven approach can significantly reduce the time and cost associated with bringing new materials to market. chemeurope.com
In the context of this compound, ML algorithms can be trained on existing data to predict the properties of novel derivatives or materials incorporating this compound. nih.govresearchgate.net For instance, by inputting data on the structure and properties of known polymers, an ML model could predict the mechanical, thermal, or electronic properties of new polymers based on this compound. This can help researchers to prioritize synthetic efforts on the most promising candidates.
Furthermore, machine learning can be used to guide the synthesis of new materials by predicting reaction outcomes. friedler.net By analyzing data from both successful and unsuccessful ("dark") reactions, an ML model can identify the key parameters that lead to the desired product. friedler.net This approach has been successfully demonstrated for the crystallization of templated vanadium selenites and could be adapted for the synthesis of complex materials based on this compound. The integration of ML with computational modeling allows for the in-silico evaluation and selection of new materials, accelerating the discovery process. researchgate.net
Table: Machine Learning Applications in Materials Science
| Application | Description | Relevance to this compound |
|---|---|---|
| Property Prediction | Using ML models to predict the properties of new materials based on their structure. nih.gov | Predicting the performance of polymers, MOFs, or other materials containing this compound. |
| Inverse Design | Designing materials with desired properties by having an ML model suggest the necessary structure. | Generating novel this compound derivatives with specific electronic or optical properties. |
| Synthesis Prediction | Predicting the outcome of a chemical reaction based on the reactants and conditions. friedler.net | Guiding the synthesis of complex architectures based on this compound. |
Computational Design of Novel this compound-Based Architectures
Computational modeling and simulation are becoming indispensable tools for understanding and designing new materials at the molecular level. purdue.edu For this compound, computational methods can be used to design novel architectures with specific functionalities.
Molecular modeling can provide insights into the crystal structure and crystallization mechanisms of polymers containing this compound. purdue.edu This is crucial for controlling the macroscopic properties of the material. purdue.edu For example, simulations can help to understand how processing conditions affect the crystalline structure of a polymer, which in turn influences its mechanical and thermal properties.
Furthermore, computational methods like Density Functional Theory (DFT) can be used to calculate the electronic properties of this compound and its derivatives. This information is vital for designing materials for electronic and optoelectronic applications. By simulating the behavior of different molecular architectures, researchers can identify structures with desirable properties before embarking on time-consuming and expensive experimental work. Mesoscopic simulation techniques like dissipative particle dynamics (DPD) can also be employed to study the self-assembly of polymeric nanoparticles, providing design principles for creating novel drug delivery systems. nih.gov
Sustainable Manufacturing and Circular Economy Principles in Phenanthrenediamine Production
The chemical industry is increasingly focusing on sustainable manufacturing practices to minimize environmental impact and promote a circular economy. epa.govmdpi.com This involves designing products and processes that reduce or eliminate the use and generation of hazardous substances. yale.edusigmaaldrich.comvertecbiosolvents.cominstituteofsustainabilitystudies.com
For the production of this compound, future research will likely focus on developing greener synthetic routes. This includes the use of renewable feedstocks, safer solvents, and catalytic reactions to improve atom economy and reduce waste. yale.eduacs.orgrsc.org For instance, replacing traditional stoichiometric reagents with highly selective catalytic reagents can significantly reduce waste generation. vertecbiosolvents.comacs.org The development of catalytic methods for amination that utilize biomass-derived starting materials is a key area of research for the sustainable production of amines. rsc.orgresearchgate.net
The principles of a circular economy, which emphasize the reuse, recycling, and remanufacturing of materials, will also be important. mdpi.com This could involve developing methods to recover and reuse catalysts used in the synthesis of this compound or designing polymers based on this compound that can be easily depolymerized and recycled. The integration of sustainable manufacturing and circular economy principles will be crucial for the long-term viability and environmental acceptance of this compound and its applications. sustainability-directory.com
Table: The 12 Principles of Green Chemistry
| Principle | Description |
|---|---|
| Prevention | It is better to prevent waste than to treat or clean up waste after it has been created. yale.eduvertecbiosolvents.com |
| Atom Economy | Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org |
| Less Hazardous Chemical Syntheses | Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. yale.eduvertecbiosolvents.com |
| Designing Safer Chemicals | Chemical products should be designed to effect their desired function while minimizing their toxicity. yale.eduvertecbiosolvents.com |
| Safer Solvents and Auxiliaries | The use of auxiliary substances (e.g., solvents, separation agents, etc.) should be made unnecessary wherever possible and innocuous when used. yale.edu |
| Design for Energy Efficiency | Energy requirements of chemical processes should be recognized for their environmental and economic impacts and should be minimized. yale.eduacs.org |
| Use of Renewable Feedstocks | A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. yale.edu |
| Reduce Derivatives | Unnecessary derivatization should be minimized or avoided if possible, because such steps require additional reagents and can generate waste. acs.org |
| Catalysis | Catalytic reagents (as selective as possible) are superior to stoichiometric reagents. vertecbiosolvents.comacs.org |
| Design for Degradation | Chemical products should be designed so that at the end of their function they break down into innocuous degradation products. yale.edu |
| Real-time analysis for Pollution Prevention | Analytical methodologies need to be further developed to allow for real-time, in-process monitoring and control prior to the formation of hazardous substances. yale.edu |
| Inherently Safer Chemistry for Accident Prevention | Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents. yale.edu |
Q & A
Basic: What are the key considerations for optimizing the synthesis of 3,6-Phenanthrenediamine derivatives in academic research?
Methodological Answer:
The synthesis of this compound derivatives typically involves multi-step protocols, such as cross-coupling reactions or functionalization of phenanthrene cores. For example, analogous compounds like 3,6-Bis[(4-iodophenyl)ethynyl]phenanthrene require sequential Sonogashira coupling, halogenation, and purification via column chromatography or recrystallization . Key considerations include:
- Reagent stoichiometry : Ensure precise ratios of iodinated aryl groups to phenanthrene precursors to avoid side reactions.
- Catalyst selection : Use palladium-based catalysts (e.g., Pd(PPh₃)₄) for efficient cross-coupling.
- Purification : Employ HPLC or size-exclusion chromatography to isolate high-purity products.
Advanced: How can researchers resolve contradictions in neuroprotective mechanisms attributed to this compound derivatives?
Methodological Answer:
Contradictions in mechanistic studies, such as conflicting reports on TNF-α pathway modulation, can arise from model-specific variables (e.g., cell type, dosage). To address this:
- Comparative knockout models : Use TNF receptor knockout (TNFR KO) mice to isolate pathway dependencies, as demonstrated in studies of structurally related compounds like 3,6′-Dithiothalidomide .
- Dose-response profiling : Conduct in vitro assays (e.g., microglial cultures) with varying concentrations to identify threshold effects.
- Multi-omics integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map downstream signaling cascades and validate target engagement.
Basic: What spectroscopic techniques are most effective for characterizing this compound’s structural and electronic properties?
Methodological Answer:
- NMR spectroscopy : Use - and -NMR to confirm substitution patterns on the phenanthrene core. For example, aromatic protons in the 3,6-positions exhibit distinct splitting patterns due to diamagnetic anisotropy .
- UV-Vis/fluorescence spectroscopy : Analyze π-π* transitions to assess conjugation extent and electronic interactions in derivatives.
- Mass spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns to confirm purity and structural integrity.
Advanced: How can computational methods enhance the design of this compound-based materials for optoelectronic applications?
Methodological Answer:
- DFT calculations : Optimize geometries and calculate frontier molecular orbitals (HOMO/LUMO) to predict charge-transfer properties. For example, ethynyl-substituted phenanthrenes show reduced band gaps due to extended conjugation .
- Molecular dynamics (MD) simulations : Model self-assembly behavior in thin films to guide experimental fabrication of organic semiconductors.
- Machine learning (ML) : Train models on existing phenanthrene derivative datasets to predict solubility, stability, and device performance.
Basic: What strategies mitigate aggregation-induced quenching in this compound fluorescent probes?
Methodological Answer:
- Steric hindrance : Introduce bulky substituents (e.g., tert-butyl groups) at the 9,10-positions to prevent π-stacking .
- Solvent engineering : Use polar aprotic solvents (e.g., DMF) to disrupt intermolecular interactions.
- Doping with host matrices : Embed derivatives in polymers (e.g., PMMA) to maintain monomeric emission states.
Advanced: How do metal-ion interactions influence the catalytic activity of this compound complexes?
Methodological Answer:
- Coordination studies : Employ X-ray crystallography or EXAFS to determine binding modes (e.g., monodentate vs. chelating) with transition metals like Cu(II) or Pd(II) .
- Kinetic assays : Monitor catalytic turnover rates in model reactions (e.g., Suzuki-Miyaura coupling) to correlate structure-activity relationships.
- Electrochemical profiling : Use cyclic voltammetry to assess redox activity and stability of metal complexes.
Basic: What are the best practices for ensuring reproducibility in toxicity studies of this compound derivatives?
Methodological Answer:
- Standardized protocols : Adopt OECD guidelines for in vitro cytotoxicity assays (e.g., MTT/PI staining in HEK293 cells).
- Batch consistency : Characterize multiple synthetic batches via HPLC and NMR to confirm chemical uniformity.
- Positive controls : Include reference compounds (e.g., cisplatin) to validate assay sensitivity.
Advanced: How can conflicting data on the environmental persistence of this compound be reconciled?
Methodological Answer:
- Environmental fate modeling : Use EPI Suite or TEST software to predict biodegradation pathways and half-lives under varying conditions (pH, temperature).
- Microcosm studies : Simulate soil/water systems with isotope-labeled derivatives (e.g., -Phenanthrenediamine) to track degradation products via LC-MS .
- Meta-analysis : Aggregate data from diverse ecosystems to identify context-dependent degradation mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
